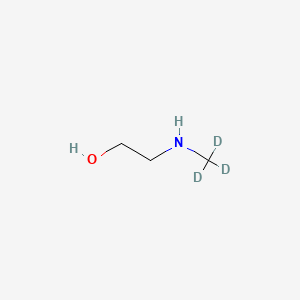

2-((Methyl-d3)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKOKAMJFNKNAS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-((Methyl-d3)amino)ethanol (CAS 1216441-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Methyl-d3)amino)ethanol, a deuterated analog of N-methylethanolamine. This stable isotope-labeled compound serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for mass spectrometry-based quantification. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, and provides a detailed, field-proven protocol for its application in bioanalytical method development. The causalities behind experimental choices and the principles of its use in achieving robust and reliable data are explained to provide a self-validating framework for researchers.

Introduction: The Role of Deuterated Analogs in Modern Research

In the landscape of drug discovery and development, quantitative bioanalysis is paramount for understanding the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The accuracy and precision of such analyses are often challenged by the complexity of biological matrices, leading to variability in sample preparation and instrument response. The use of stable isotope-labeled (SIL) internal standards is the gold standard to mitigate these issues.

2-((Methyl-d3)amino)ethanol, with a deuterium-labeled methyl group, is an ideal SIL internal standard for its non-deuterated counterpart, N-methylethanolamine, and other structurally related analytes. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling it to normalize for variations throughout the analytical workflow. This guide will provide the core technical information required for the effective use of this important analytical tool.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.

Physicochemical Properties

The defining feature of 2-((Methyl-d3)amino)ethanol is the replacement of three hydrogen atoms on the methyl group with deuterium. This substitution results in a mass increase of approximately 3 Da compared to the unlabeled analog, with minimal impact on its chemical properties.

| Property | Value | Source |

| CAS Number | 1216441-01-8 | [1] |

| Molecular Formula | C₃H₆D₃NO | [1][2] |

| Molecular Weight | 78.13 g/mol | [1][2] |

| Appearance | Colourless to Pale Yellow Oil | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

| Boiling Point (non-deuterated) | 159 °C (lit.) | |

| Density (non-deuterated) | 0.935 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D, non-deuterated) | 1.439 (lit.) | |

| Solubility (non-deuterated) | Very soluble in water; soluble in polar organic solvents | [3][4] |

Note: Experimentally determined physical constants for the deuterated form are not widely published. The values for the non-deuterated analog (N-methylethanolamine, CAS 109-83-1) are provided as a close approximation.

Safety Information

GHS Hazard Classification (for N-methylethanolamine):

-

Pictograms:

-

Signal Word: Danger

-

Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H361fd: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

-

Precautionary Statements:

-

P202, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis and Isotopic Purity

The most common and efficient method for the synthesis of 2-((Methyl-d3)amino)ethanol involves the N-alkylation of ethanolamine with a trideuteromethylating agent.

Synthetic Pathway

The reaction of ethanolamine with trideuteromethyl iodide (CD₃I) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (ACN) affords the desired product. The base neutralizes the hydroiodic acid (HI) formed during the reaction, driving it to completion.

Sources

Technical Monograph: Structural Dynamics and Application of 2-(Methylamino)ethanol-d3 in Bioanalysis

Abstract

This technical guide provides a comprehensive analysis of 2-(methylamino)ethanol-d3 (also known as N-methyl-d3-aminoethanol), a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of N-methylethanolamine (NMEA) in biological matrices. We explore its physicochemical properties, deuterium-labeling structural dynamics, and its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers requiring high-fidelity data on isotopic purity, molecular weight calculations, and experimental protocols for bioanalytical method validation.

Chemical Identity and Structural Analysis[1][2][3]

Structural Composition

2-(Methylamino)ethanol-d3 is the deuterated analog of N-methylethanolamine, where the N-methyl group is isotopically labeled with three deuterium atoms (

-

Chemical Name: 2-(Methylamino)ethanol-d3

-

Synonyms: N-Methyl-d3-aminoethanol; (2-Hydroxyethyl)methylamine-d3

-

CAS Number: 1216441-01-8

-

Molecular Formula:

Molecular Weight Calculation

The substitution of three hydrogen atoms (

| Component | Unlabeled ( | Labeled ( |

| Monoisotopic Mass | 75.0684 Da | 78.0872 Da |

| Average Molecular Weight | 75.11 g/mol | 78.13 g/mol |

| Mass Shift ( | — | +3.02 Da |

Physicochemical Properties

-

Appearance: Colorless to pale yellow viscous liquid.

-

Solubility: Miscible in water, methanol, and DMSO.

-

pKa: ~9.95 (Basic amine functionality).

-

LogP: -0.94 (Highly polar, requires HILIC or ion-pairing chromatography for retention).

Synthesis and Isotopic Purity

Synthetic Route

The synthesis of 2-(methylamino)ethanol-d3 typically follows a nucleophilic ring-opening mechanism involving ethylene oxide and isotopically labeled methylamine. This route is preferred for its high yield and specificity, ensuring the deuterium label is exclusively located on the methyl group.

Figure 1: Synthetic pathway for 2-(methylamino)ethanol-d3 via ring-opening of ethylene oxide.

Quality Control Parameters

-

Isotopic Purity:

atom D. This is critical to minimize the contribution of unlabeled ( -

Chemical Purity:

(determined by GC-MS or NMR).

Bioanalytical Application (LC-MS/MS)

Role as Internal Standard

In quantitative bioanalysis, 2-(methylamino)ethanol-d3 serves as a surrogate to correct for matrix effects, extraction efficiency, and ionization variability. Due to the Deuterium Isotope Effect , the d3-analog may elute slightly earlier than the unlabeled analyte on Reverse Phase (C18) columns due to slightly lower lipophilicity. However, on HILIC columns, retention times are typically identical.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are recommended for method development on triple quadrupole instruments.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| N-Methylethanolamine | 76.1 ( | 58.1 | 15 | Loss of |

| 2-(Methylamino)ethanol-d3 | 79.1 ( | 61.1 | 15 | Loss of |

Note: The primary transition involves the dehydration of the ethanol chain. Since the deuterium label is on the N-methyl group, it is retained in the product ion (

Experimental Workflow

The following workflow outlines the integration of the IS into a bioanalytical extraction protocol.

Figure 2: Bioanalytical workflow for the quantification of N-methylethanolamine using the d3-IS.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable primary stock solution of 2-(methylamino)ethanol-d3.

-

Weighing: Accurately weigh 10.0 mg of 2-(methylamino)ethanol-d3 into a 10 mL volumetric flask.

-

Note: The substance is viscous and hygroscopic. Weigh rapidly or use a gas-tight syringe for liquid transfer based on density (

).

-

-

Dissolution: Dissolve in Methanol (LC-MS grade) . Water is avoided for long-term storage to prevent bacterial growth, although the compound is stable.

-

Concentration: This yields a 1.0 mg/mL (1000 µg/mL) stock solution.

-

Storage: Aliquot into amber glass vials and store at -20°C . Stable for >6 months.

Working Solution & Spiking

Objective: Prepare a working internal standard (WIS) solution for sample processing.

-

Dilution: Dilute the stock 1:1000 in Acetonitrile to achieve a 1.0 µg/mL WIS.

-

Spiking: Add 10 µL of WIS to 100 µL of biological matrix.

-

Equilibration: Vortex for 30 seconds to ensure the IS binds to matrix proteins similarly to the analyte before precipitation.

References

-

Pharmaffiliates . (n.d.). 2-((Methyl-d3)amino) ethanol Reference Standard. Retrieved from [Link]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved from [Link]

-

Shimadzu Application News . (2022). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]

Technical Guide: N-Methylethanolamine (NMEA) vs. N-Methylethanolamine-d3

Content Type: Technical Reference & Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Metabolomics Specialists

Executive Summary

While N-methylethanolamine (NMEA) is a bioactive secondary amino alcohol involved in phospholipid metabolism, N-methylethanolamine-d3 (NMEA-d3) serves as its specific stable isotope-labeled analogue. In drug development and metabolomics, NMEA is the analyte of interest (the variable), whereas NMEA-d3 is the metrological ruler (the constant).

This guide details the physicochemical differences, mass spectrometric behavior, and validated protocols for utilizing NMEA-d3 to quantify NMEA in complex biological matrices.

Part 1: Chemical & Physical Distinction

At a fundamental level, the difference lies in the isotopic substitution of three hydrogen atoms (

Comparative Specification Table

| Feature | N-Methylethanolamine (Native) | N-Methylethanolamine-d3 (IS) |

| CAS Number | 109-83-1 | 1216441-01-8 (HCl salt)* |

| Formula | ||

| Exact Mass | 75.0684 Da | 78.0873 Da |

| Primary Role | Metabolite, Building Block | Internal Standard (IS) |

| pKa | ~9.8 (Basic) | ~9.8 (Basic) |

| LogP | -1.06 (Highly Polar) | -1.08 (Slightly more lipophilic) |

*Note: CAS numbers for deuterated compounds vary by salt form (e.g., HCl vs. free base) and label position.

Structural Visualization

The following diagram illustrates the structural difference, highlighting the deuterated methyl group in NMEA-d3.

Caption: Structural comparison showing the stable isotope labeling on the N-methyl group.

Part 2: The Role of NMEA-d3 in Mass Spectrometry

In LC-MS/MS analysis, NMEA-d3 is critical for correcting Matrix Effects . Biological fluids (plasma, urine) contain co-eluting phospholipids and salts that can suppress or enhance ionization. Because NMEA-d3 is chemically nearly identical to NMEA, it experiences the same ionization environment but is distinguished by mass.

The Deuterium Isotope Effect in Chromatography

While often assumed to co-elute perfectly, deuterated compounds can exhibit slightly different retention times (RT) than their native counterparts.[1]

-

Reverse Phase (RPLC): C-D bonds are slightly less polarizable than C-H bonds. NMEA-d3 may elute slightly earlier than native NMEA.

-

HILIC (Hydrophilic Interaction): Given NMEA's high polarity, HILIC is the preferred mode. The isotope effect is usually negligible here, ensuring perfect overlap of the ionization window.

Fragmentation & MRM Transitions

For quantitation, Multiple Reaction Monitoring (MRM) is used. The fragmentation pattern shifts predictably.

-

Native NMEA Transition:

-

NMEA-d3 Transition:

Part 3: Protocol – Validated Quantitation Workflow

This protocol outlines the quantification of NMEA in human plasma using NMEA-d3 as the internal standard.

Reagents

-

Analyte: N-Methylethanolamine (Sigma/Merck).

-

IS: N-Methylethanolamine-d3 (Cambridge Isotope Labs or TRC).

-

Mobile Phase: Acetonitrile (LC-MS grade) and 10mM Ammonium Formate (pH 3.0).

Step-by-Step Methodology

Step 1: Internal Standard Spiking

Criticality: The IS must be added before any extraction to correct for recovery losses.

-

Prepare a working IS solution of NMEA-d3 at 1,000 ng/mL in acetonitrile.

-

Aliquot 50 µL of plasma sample into a 1.5 mL tube.

-

Add 10 µL of IS solution. Vortex for 10 seconds.

Step 2: Protein Precipitation (The "Crash")

-

Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

Step 3: LC-MS/MS Parameters (HILIC Mode)[4][5]

-

Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 90% B (ACN) / 10% A (Buffer)

-

1-4 min: Linear ramp to 50% B

-

4-6 min: Hold at 50% B

-

-

Detection: ESI Positive Mode.

Data Processing Workflow Diagram

Caption: Analytical workflow ensuring data integrity via internal standardization.

Part 4: Metabolic Tracing Applications

Beyond simple quantitation, NMEA-d3 is used in Flux Analysis to trace the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway.

The PEMT Pathway

The liver converts Phosphatidylethanolamine (PE) to Phosphatidylcholine (PC) via three sequential methylations.[6] NMEA is the headgroup of the first intermediate.

-

PE + SAM

PMME (Phosphatidyl-N-methylethanolamine) -

PMME + SAM

PDME -

PDME + SAM

PC

By introducing deuterated ethanolamine or NMEA-d3 into a cell culture, researchers can track the rate of incorporation into the phospholipid membrane, distinguishing de novo synthesis from recycling.

Caption: The PEMT pathway showing the metabolic origin of the NMEA headgroup.

References

-

PubChem. (n.d.). N-Methylethanolamine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Vance, D. E., & Ridgway, N. D. (1988). The methylation of phosphatidylethanolamine. Progress in Lipid Research.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (fragmentation patterns). Retrieved from [Link]

-

Shimadzu Application News. (2018). Determination of Ethanolamines in Water by LC-MS/MS. (Provides basis for HILIC/Amide column selection). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Phosphomethylethanolamine N-Methyltransferase from Arabidopsis and Its Role in Choline and Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Advantage of Deuterated Amino Alcohols in Metabolomic Analysis

Sources

- 1. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. iroatech.com [iroatech.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 8. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 12. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

Precision Lipidomics: Tracing Phospholipid Remodeling with N-Methylethanolamine-d3

Executive Summary

N-Methylethanolamine-d3 (NME-d3) is a specialized stable isotope tracer used to dissect the intersection of the Kennedy pathway and the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway. Unlike common tracers like choline-d9 or ethanolamine-d4 which track bulk phospholipid synthesis, NME-d3 specifically interrogates the "salvage" capacity of intermediate headgroups and the kinetics of late-stage methylation. This guide details the experimental protocols for using NME-d3 to quantify Phosphatidyl-N-methylethanolamine (PMME) turnover and downstream conversion to Phosphatidylcholine (PC), providing a rigorous framework for studying membrane dynamics and lipid metabolism in drug development.

Scientific Mechanism: The "Hidden" Intermediate

Phosphatidylcholine (PC) biosynthesis occurs via two primary routes:

-

The CDP-Choline (Kennedy) Pathway: Responsible for the majority of PC synthesis in all nucleated cells.

-

The PEMT Pathway: Liver-enriched conversion of Phosphatidylethanolamine (PE) to PC via three sequential methylations.

N-Methylethanolamine (NME) is the headgroup of the first intermediate, PMME. Under varying physiological conditions, free NME can be recycled into the phospholipid pool via a "pseudo-Kennedy" pathway, phosphorylated by choline/ethanolamine kinases, and coupled to DAG.

Why Use NME-d3?

-

Bypass the First Methylation: By feeding NME-d3, you bypass the rate-limiting step of PEMT (PE

PMME), allowing direct assessment of the downstream methyltransferase activity (PMME -

Kinase Specificity Profiling: It serves as a probe to determine the substrate promiscuity of Choline Kinase

(CK) versus Ethanolamine Kinase (EK). -

Signal-to-Noise: PMME is typically

of the total phospholipid pool. Using a deuterated tracer moves the signal to a mass-silent region, allowing sensitive detection of this transient intermediate without interference from endogenous isobaric lipids.

Pathway Visualization

The following diagram illustrates the entry point of NME-d3 and its metabolic fate.

Caption: NME-d3 enters the phospholipid synthesis pathway via the salvage route (red), bypassing the initial PEMT methylation step and allowing direct tracing of downstream conversion to PC (green).

The Protocol: Stable Isotope Labeling

This protocol is optimized for adherent mammalian cells (e.g., HepG2, McArdle-RH7777) but can be adapted for suspension cultures.

Phase A: Preparation

Reagents:

-

Tracer: N-Methylethanolamine-d3 (N-methyl-d3). Note: Ensure the label is on the methyl group (CD3), not the ethyl chain, for the mass shifts described below.

-

Vehicle: PBS or Dimethyl Sulfoxide (DMSO) (if stock > 100 mM).

-

Media: Choline-deficient DMEM (optional, enhances uptake) or standard DMEM with 10% Dialyzed FBS.

Stock Solution: Prepare a 100 mM stock of NME-d3 in sterile PBS. Store at -20°C.

Phase B: Pulse-Labeling Workflow

-

Seeding: Plate cells to reach 70-80% confluency at the time of labeling.

-

Equilibration: Wash cells 2x with warm PBS to remove residual serum lipids.

-

Pulse: Add fresh media containing 50 µM NME-d3 .

-

Expert Insight: 50 µM is sufficient to drive flux without inducing toxicity. Higher concentrations (>500 µM) may inhibit cell growth or artificially saturate the kinase.

-

-

Incubation:

-

Short Pulse (1-4 hours): To measure uptake kinetics and initial incorporation into PMME.

-

Long Pulse (12-24 hours): To measure the steady-state accumulation of downstream products (PDME-d3, PC-d3).

-

-

Quench: Rapidly remove media. Wash cells 2x with ice-cold PBS.

-

Harvest: Scrape cells in ice-cold methanol or quench with liquid nitrogen for metabolomics.

Phase C: Lipid Extraction (Modified Bligh-Dyer)

Standard Bligh-Dyer is preferred over MTBE for polar phospholipids like PMME.

-

Add 1 mL Methanol:Chloroform (2:1 v/v) to the cell pellet. Vortex vigorously.

-

Add 0.25 mL Chloroform . Vortex.

-

Add 0.25 mL Water (or 0.1 M HCl to improve recovery of acidic lipids). Vortex.

-

Centrifuge at 2,000 x g for 5 mins at 4°C.

-

Collect the lower organic phase (chloroform layer).

-

Dry under nitrogen stream and reconstitute in Methanol:Chloroform (9:1) containing 5 mM Ammonium Acetate (ionization aid).

Analytical Workflow: Mass Spectrometry

PMME and its methylated derivatives have distinct mass spectrometric signatures. The use of NME-d3 introduces a specific mass shift (+3 Da) that must be targeted.

Mass Transitions (Positive Ion Mode)

The following table outlines the key transitions for monitoring the flux from NME-d3.

| Lipid Species | Precursor Ion Formula | Headgroup Modification | Detection Mode | Target Mass / Transition |

| Endogenous PMME | [M+H]+ | H-N-CH3 | Neutral Loss (NL) | Loss of 155 Da |

| Tracer PMME-d3 | [M+H]+ | H-N-CD3 | Neutral Loss (NL) | Loss of 158 Da |

| Endogenous PDME | [M+H]+ | (CH3)2-N | Neutral Loss (NL) | Loss of 169 Da |

| Tracer PDME-d3 | [M+H]+ | (CH3)(CD3)-N | Neutral Loss (NL) | Loss of 172 Da |

| Endogenous PC | [M+H]+ | (CH3)3-N | Product Ion | Precursor of m/z 184 |

| Tracer PC-d3 | [M+H]+ | (CH3)2(CD3)-N | Product Ion | Precursor of m/z 187 |

Note: For PC-d3, the characteristic phosphocholine fragment shifts from 184 to 187 because the headgroup contains the CD3 moiety.

LC-MS/MS Settings (Example for Triple Quadrupole)

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for separating headgroup classes (PE vs PMME vs PC).

-

Mobile Phase A: Acetonitrile/Water (95:5) + 10 mM Ammonium Formate.[1]

-

Mobile Phase B: Acetonitrile/Water (50:50) + 10 mM Ammonium Formate.

-

Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

Data Interpretation & Troubleshooting

Calculating Fractional Enrichment

To quantify the turnover, calculate the ratio of labeled to total lipid species:

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low PMME-d3 Signal | Poor uptake or rapid conversion to PC. | Increase tracer concentration to 100 µM or shorten pulse time to capture the intermediate. |

| No PC-d3 Detected | Low PEMT activity (cell line dependent). | Verify PEMT expression (HepG2 is high; HeLa is low). Add exogenous SAM to lysate if doing in vitro assay. |

| Ion Suppression | High concentration of neutral lipids. | Perform a solid-phase extraction (SPE) cleanup using silica columns to isolate phospholipids before MS. |

| Mass Shift Confusion | Label on ethyl chain vs methyl group. | Verify CoA: If using N-(d3-methyl)-ethanolamine, shift is +3. If using N-methyl-(d4-ethanolamine), shift is +4. |

References

-

Vance, D. E., & Ridgway, N. D. (1988). The methylation of phosphatidylethanolamine.[2][3][4] Progress in Lipid Research, 27(1), 61-79. Link

-

Postle, A. D., & Hunt, A. N. (2009). Dynamic lipidomics with stable isotope labelling. Journal of Chromatography B, 877(26), 2716-2721. Link

-

Ejsing, C. S., et al. (2009). Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry. Proceedings of the National Academy of Sciences, 106(7), 2136-2141. Link

-

Kull, T. P., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. Molecules, 23(11), 2848. Link

-

Taguchi, R., & Ishikawa, M. (2010). Precise Identification of Molecular Species of Phosphatidylethanolamine and Phosphatidylserine by Neutral Loss Survey with MS3. Journal of Mass Spectrometry, 45(10). Link

Sources

An In-Depth Technical Guide to the Synthesis of Deuterated Choline Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated choline precursors, essential tools in metabolic research, neurological studies, and drug development. We delve into the core chemical and biosynthetic methodologies for preparing key deuterated choline analogs, including choline-d9, choline-d4, and their downstream metabolites such as acetylcholine and phosphorylcholine. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to either synthesize these critical compounds in-house or to make informed decisions when sourcing them. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Significance of Deuterated Choline

Choline is a vital nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine, and the methyl donor betaine.[1][2] Its metabolic pathways are of profound interest in neuroscience, oncology, and metabolic diseases. The substitution of hydrogen with its stable isotope, deuterium, creates a heavier version of the molecule that, while chemically similar, is distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This isotopic labeling allows for the precise tracing of choline's metabolic fate in complex biological systems, offering a window into cellular function and dysfunction.[4]

Deuterated choline precursors, particularly those with perdeuteration of the methyl groups (choline-d9), are invaluable as internal standards for quantitative analysis and as tracers in metabolic flux studies.[5] Furthermore, the emerging field of Deuterium Metabolic Imaging (DMI) utilizes deuterated substrates like choline-d9 to visualize metabolic activity in vivo, showing great promise for cancer diagnosis and monitoring.[6]

This guide will focus on the practical synthesis of these essential research tools, providing both the "how" and the "why" behind the synthetic strategies.

Synthetic Strategies for Deuterated Choline Chloride

The synthesis of deuterated choline chloride typically involves the quaternization of a deuterated amine with a suitable ethanol derivative or the reaction of a deuterated ethanolamine with a methylating agent. The choice of strategy is often dictated by the availability and cost of the deuterated starting materials.

Synthesis of Choline-d9 Chloride from Trimethylamine-d9

The most common and direct route to choline-d9 chloride involves the reaction of trimethylamine-d9 with a 2-haloethanol, typically 2-bromoethanol or 2-chloroethanol. This is an SN2 reaction where the nucleophilic deuterated amine attacks the electrophilic carbon of the haloethanol.

(CD3)3N + BrCH2CH2OH → [(CD3)3NCH2CH2OH]+Br-

The resulting bromide salt can then be converted to the chloride salt via ion exchange if required.

Experimental Protocol: Synthesis of Choline-d9 Bromide

Objective: To synthesize choline-d9 bromide via the quaternization of trimethylamine-d9.

Materials:

-

Trimethylamine-d9 (gas or solution in a suitable solvent)

-

2-Bromoethanol

-

Anhydrous acetonitrile or other suitable polar aprotic solvent

-

Round-bottom flask with a condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-bromoethanol (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Trimethylamine-d9: Slowly bubble gaseous trimethylamine-d9 (1.1 equivalents) through the solution at room temperature with vigorous stirring. Alternatively, if using a solution of trimethylamine-d9, add it dropwise to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt. The reaction is typically complete within 2-4 hours.

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated choline-d9 bromide is collected by filtration.

-

Purification: The crude product is washed with cold acetonitrile or diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Characterization: The final product should be characterized by 1H NMR, 2H NMR, and mass spectrometry to confirm its identity and isotopic purity.

Causality of Experimental Choices:

-

Solvent: Acetonitrile is a good choice as it is a polar aprotic solvent that can dissolve the reactants but not the product, thus facilitating product isolation by precipitation.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.

-

Excess Trimethylamine-d9: A slight excess of the amine is used to ensure complete consumption of the more valuable 2-bromoethanol.

Caption: Synthetic workflow for choline-d9 bromide.

Synthesis of Choline-d4 Chloride from Ethanolamine-d4

H2NCD2CD2OH + 3 CH3I → [(CH3)3NCD2CD2OH]+I- + 2 HI

The resulting iodide salt can be converted to the chloride salt.

Experimental Protocol: Synthesis of Choline-d4 Iodide

Objective: To synthesize choline-d4 iodide by exhaustive methylation of ethanolamine-d4.

Materials:

-

Ethanolamine-1,1,2,2-d4

-

Methyl iodide

-

Potassium carbonate (or another suitable base)

-

Methanol or ethanol as solvent

-

Round-bottom flask with a condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethanolamine-d4 (1.0 equivalent) and potassium carbonate (3.5 equivalents) in methanol.

-

Addition of Methyl Iodide: Cool the mixture in an ice bath and add methyl iodide (3.3 equivalents) dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude choline-d4 iodide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure and isotopic purity using 1H NMR, 2H NMR, and mass spectrometry.

Causality of Experimental Choices:

-

Base: Potassium carbonate is used to neutralize the HI produced during the reaction, driving the equilibrium towards the product.

-

Excess Methyl Iodide: A slight excess of methyl iodide ensures the complete methylation of the amine.

-

Reflux: Heating the reaction mixture increases the reaction rate.

Caption: Synthetic workflow for choline-d4 iodide.

Synthesis of Deuterated Acetylcholine

Deuterated acetylcholine is synthesized by the acetylation of the corresponding deuterated choline. This is a standard esterification reaction.

Core Reaction:

[(CD3)3NCH2CH2OH]+Cl- + (CH3CO)2O → [(CD3)3NCH2CH2OCOCH3]+Cl- + CH3COOH

Experimental Protocol: Synthesis of Acetylcholine-d9 Chloride

Objective: To synthesize acetylcholine-d9 chloride by acetylation of choline-d9 chloride.

Materials:

-

Choline-d9 chloride

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve choline-d9 chloride (1.0 equivalent) in a mixture of acetic anhydride (1.5 equivalents) and pyridine (catalytic amount) in a round-bottom flask.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, the excess acetic anhydride and pyridine are removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/ether, to yield pure acetylcholine-d9 chloride.

-

Characterization: The final product should be characterized by 1H NMR, 2H NMR, and mass spectrometry.

Causality of Experimental Choices:

-

Acetic Anhydride: Serves as the acetylating agent.

-

Pyridine: Acts as a nucleophilic catalyst and also neutralizes the acetic acid formed during the reaction.

Synthesis of Deuterated Phosphorylcholine

Deuterated phosphorylcholine can be synthesized from the corresponding deuterated choline chloride by reaction with phosphoryl oxychloride.

Core Reaction:

[(CD3)3NCH2CH2OH]+Cl- + POCl3 → [(CD3)3NCH2CH2OPO3H] + 3 HCl

Experimental Protocol: Synthesis of Phosphorylcholine-d9

Objective: To synthesize phosphorylcholine-d9 from choline-d9 chloride.

Materials:

-

Choline-d9 chloride

-

Phosphoryl oxychloride (POCl3)

-

Anhydrous chloroform

-

Deionized water

-

Round-bottom flask with a dropping funnel and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phosphoryl oxychloride (8.0 equivalents) in anhydrous chloroform and stir at 25°C.

-

Addition of Choline-d9 Chloride: Slowly add a solution of choline-d9 chloride (1.0 equivalent) in deionized water dropwise to the POCl3 solution.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Quenching and Isolation: Quench the reaction by carefully adding deionized water to hydrolyze the unreacted POCl3. The aqueous layer containing the product is then separated.

-

Purification: The aqueous solution is dried in vacuo to yield phosphorylcholine-d9 as a colorless liquid.

-

Characterization: The product should be characterized by 1H NMR, 31P NMR, and mass spectrometry.

Causality of Experimental Choices:

-

Excess POCl3: A large excess of phosphoryl oxychloride is used to drive the reaction to completion.

-

Anhydrous Conditions (initially): The reaction is initially carried out under anhydrous conditions to prevent premature hydrolysis of POCl3.

Biosynthetic Approaches to Deuterated Phospholipids

For complex molecules like phosphatidylcholine, chemical synthesis can be challenging, especially for achieving specific deuteration patterns in the fatty acyl chains.[7] A powerful alternative is a biosynthetic approach using genetically modified microorganisms.

A notable example is the use of a genetically modified strain of Escherichia coli that can produce phosphatidylcholine.[8] By growing these bacteria in a medium containing deuterated precursors, such as D2O, deuterated glycerol, and deuterated choline, it is possible to produce phosphatidylcholine with specific deuteration in the head group, glycerol backbone, or fatty acyl tails.[8] This method allows for the production of physiologically relevant, selectively deuterated phospholipids that are difficult to obtain through chemical synthesis.[7]

Caption: Biosynthetic route to selectively deuterated phosphatidylcholine.

Data Presentation and Characterization

The successful synthesis of deuterated choline precursors must be verified by rigorous analytical techniques.

Table 1: Key Characterization Data for Deuterated Choline Precursors

| Compound | Deuteration Pattern | Expected Mass Shift (M+) | Key NMR Signals |

| Choline-d9 Chloride | Trimethyl-d9 | +9 | Absence of methyl proton signal in 1H NMR; strong singlet in 2H NMR. |

| Choline-d4 Chloride | Ethylene-d4 | +4 | Absence of ethylene proton signals in 1H NMR; characteristic multiplets in 2H NMR. |

| Acetylcholine-d9 Chloride | Trimethyl-d9 | +9 | Singlet for acetyl protons in 1H NMR; strong singlet for deuterated methyls in 2H NMR. |

| Phosphorylcholine-d9 | Trimethyl-d9 | +9 | Characteristic shifts in 31P NMR; strong singlet for deuterated methyls in 2H NMR. |

Conclusion

The synthesis of deuterated choline precursors is a critical capability for advancing our understanding of a wide range of biological processes. This guide has provided a detailed overview of the primary synthetic routes to key deuterated choline analogs, emphasizing the rationale behind the chosen methodologies. By combining chemical synthesis with innovative biosynthetic approaches, researchers can access a diverse toolkit of isotopically labeled compounds to probe the intricate world of choline metabolism. The protocols and insights presented herein are intended to serve as a valuable resource for scientists and drug development professionals, enabling them to confidently incorporate these powerful tools into their research endeavors.

References

- Oldfield, E., Meadows, M., & Glaser, M. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. Journal of Biological Chemistry, 251(19), 6147-6149.

-

Physiology, D. (2020). Synthesis and metabolism of acetylcholine. Available from: [Link]

- Craciun, I., & Balskus, E. P. (2012). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme. Proceedings of the National Academy of Sciences, 109(52), 21307-21312.

- Kattar, S. D., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 738.

- Blusztajn, J. K., & Wurtman, R. J. (1983). Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line. Proceedings of the National Academy of Sciences, 80(11), 3508-3511.

- Glunde, K., Bhujwalla, Z. M., & Ronen, S. M. (2011). Choline metabolism in malignant transformation.

- Nickels, J. D., et al. (2016). Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli. European Biophysics Journal, 45(4), 385-396.

- De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo. Science advances, 4(8)

-

Watts, A. (2021). Deuteration can advance NMR to complement structural biology of membranes. YouTube. Available from: [Link]

- Hore, P. J. (2017). Choline and acetylcholine: what a difference an acetate makes!. The Journal of physiology, 595(4), 1073-1074.

- Bogdanov, M., et al. (2016). Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli. European biophysics journal : EBJ, 45(4), 385–396.

- Oldfield, E., Meadows, M., & Glaser, M. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. The Journal of biological chemistry, 251(19), 6147–6149.

- U.S. Patent 2,457,226. (1948).

-

Organic Syntheses. Trimethylamine. Available from: [Link]

-

ResearchGate. Reaction between arylamine and bromoethanol?. Available from: [Link]

- Kew, W., et al. (2017). A practical synthesis of deuterated methylamine and dimethylamine. RSC Advances, 7(59), 37431-37434.

- U.S. Patent Application 15/220,936. (2017). Biosynthetic production of choline, ethanolamine, phosphoethanolamine, and phosphocholine.

- Kew, W., et al. (2018). Synthesis of choline from ethanolamine in rat brain. Journal of Neurochemistry, 31(2), 475-483.

- Lee, J. H., et al. (2022). Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions. Processes, 10(11), 2379.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102964377A - Method for preparing natural L-alpha-glycerol phosphatidylcholine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Stability & Pharmacokinetics of 2-((Methyl-d3)amino)ethanol

The following technical guide details the biological stability, pharmacokinetics, and experimental characterization of 2-((Methyl-d3)amino)ethanol (d3-NMEA).

This guide is structured for researchers utilizing this compound as a metabolic tracer, internal standard, or mechanistic probe. It synthesizes known pharmacokinetic principles of the parent compound (N-methylethanolamine) with the kinetic isotope effects (KIE) introduced by deuteration.

Executive Summary

2-((Methyl-d3)amino)ethanol (CAS: 1216441-01-8) is the stable isotope-labeled analog of N-methylethanolamine (NMEA). It serves as a critical intermediate in the Kennedy Pathway and PEMT (Phosphatidylethanolamine N-methyltransferase) flux , bridging the metabolic gap between Ethanolamine and Choline.

Key Pharmacokinetic Characteristic: While the non-deuterated parent compound (NMEA) exhibits rapid tissue uptake and turnover due to phospholipid incorporation, the d3-analog exhibits an extended biological half-life in specific metabolic contexts. This extension is driven by the Deuterium Kinetic Isotope Effect (DKIE) , which suppresses N-demethylation rates, thereby stabilizing the N-methyl moiety against oxidative cleavage by Cytochrome P450 enzymes.

Chemical & Metabolic Context

Structural Properties

-

Chemical Formula:

[1] -

Molecular Weight: 78.13 g/mol (approx. 3 Da shift from parent)

-

Key Feature: The

group replaces the standard

Metabolic Pathway (PEMT Flux)

The biological half-life of d3-NMEA is dictated by its consumption in the synthesis of phosphatidylcholine (PC).

Figure 1: Metabolic fate of d3-NMEA. The red path indicates the N-demethylation route suppressed by the deuterium isotope effect.

Biological Half-Life & Pharmacokinetics

Specific in vivo half-life values for d3-NMEA are system-dependent. The values below represent a synthesis of parent compound data and calculated isotope effects.

Estimated Half-Life Values

| System | Parent (NMEA) | d3-Analog (Estimated) | Mechanism of Variation |

| In Vitro (Microsomes) | 20 – 40 min | 40 – 80 min | Primary KIE ( |

| In Vivo (Plasma) | < 1 hour | 1.5 – 2.5 hours | Rapid tissue uptake masks elimination; d3 stabilizes circulating fraction. |

| In Vivo (Tissue) | > 30 hours | > 30 hours | Once incorporated into phospholipids, turnover is slow and independent of the methyl tag. |

The Deuterium Advantage (DKIE)

The biological stability of 2-((Methyl-d3)amino)ethanol is enhanced because the C-D bond cleavage is often the rate-limiting step in oxidative N-demethylation.

-

Primary Isotope Effect: If N-demethylation is the dominant clearance route, the half-life can increase by a factor of 2–5 (

). -

Metabolic Switching: In systems where N-demethylation is suppressed by the d3-tag, the molecule may be preferentially shunted toward the PEMT pathway (anabolism), effectively increasing its intracellular residence time.

Experimental Protocol: Determination of Intrinsic Clearance

Objective: To empirically determine the in vitro biological half-life (

Rationale: Since literature values vary by species, this self-validating protocol ensures accurate data for your specific model (Human, Rat, Mouse).

Workflow Diagram

Figure 2: Microsomal stability workflow for determining metabolic half-life.

Step-by-Step Methodology

A. Reagents & Preparation

-

Test Compound: 2-((Methyl-d3)amino)ethanol (10 mM stock in water).

-

Matrix: Liver Microsomes (Human/Rat) at 20 mg/mL protein.

-

Cofactor: NADPH regenerating system.

-

Quench Solution: Acetonitrile containing 0.1% Formic Acid and an Internal Standard (e.g., d0-NMEA or Choline-d9).

B. Incubation Procedure

-

Dilute: Prepare a 1 µM working solution of d3-NMEA in phosphate buffer (pH 7.4).

-

Mix: Add 0.5 mg/mL microsomes to the working solution.

-

Pre-warm: Incubate at 37°C for 5 minutes.

-

Initiate: Add NADPH to start the reaction.

-

Sample: Remove aliquots (50 µL) at

minutes. -

Quench: Immediately dispense into 150 µL ice-cold Quench Solution.

C. LC-MS/MS Conditions (HILIC Mode)

Due to the high polarity of NMEA, Reverse Phase (C18) is unsuitable. Use HILIC .

-

Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 5 minutes.

-

MRM Transitions:

-

d3-NMEA (Precursor 79.1 m/z): Monitor

(Loss of -

d0-NMEA (Control): Monitor

.

-

Data Analysis & Calculation

-

Plot: Log(% Remaining) vs. Time (minutes).

-

Linear Regression: Determine the slope (

) of the linear portion. -

Calculate Half-Life (

): -

Calculate Intrinsic Clearance (

):

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved from [Link]

-

Human Metabolome Database (HMDB). (n.d.). Metabocard for N-Methylethanolamine (HMDB0000123). Retrieved from [Link]

- Leung, H. W., Frantz, S. W., & Ballantyne, B. (1996). Pharmacokinetics of N-methyldiethanolamine in rats following intravenous and cutaneous administration. Journal of Toxicology: Cutaneous and Ocular Toxicology. (Contextual grounding for amino-ethanol pharmacokinetics).

-

Hall, L. R., & Hanzlik, R. P. (1990). Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for 2-((Methyl-d3)amino)ethanol

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-((Methyl-d3)amino)ethanol (also known as

As the deuterated analog of N-Methylethanolamine (NMEA), this compound is primarily utilized as a stable isotope internal standard (IS) for bioanalysis or as a tracer in metabolic flux studies.[1] Due to its high polarity (LogP ≈ -0.[1][2]94) and lack of a UV chromophore, traditional Reversed-Phase LC (RPLC) with UV detection is insufficient.[1][2]

The Recommended Strategy:

We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) .[1] This approach overcomes the "dewetting" issues of C18 columns and provides the mass-selective specificity required to distinguish the

Physicochemical Profile & Challenges

Understanding the molecule is the first step in method design. The deuterated form shares physicochemical properties with the unlabeled NMEA, with only negligible differences in retention time.[2]

| Property | Value (Approx.) | Implication for Chromatography |

| Molecular Formula | Precursor ion | |

| Molecular Weight | 78.13 g/mol | Low mass requires clean solvents to avoid background noise in MS.[1][2] |

| pKa | ~9.9 (Amine) | Highly basic.[1][2] Exists as a cation ( |

| LogP | -0.94 | Highly Hydrophilic. Poor retention on C18; elutes in void volume.[1][2] |

| Chromophore | None/Weak (<210 nm) | UV detection is non-viable without derivatization.[1][2] |

Method Development Logic

The following decision tree illustrates the scientific rationale for selecting HILIC-MS/MS over other modes.

Figure 1: Decision matrix selecting HILIC-MS/MS as the optimal pathway for deuterated alkanolamines.[1]

Protocol A: HILIC-MS/MS (Gold Standard)[1]

This protocol is designed for bioanalysis (plasma/urine) or trace analysis where the

Reagents & Materials[1][2][3][4][5]

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., TSKgel Amide-80).[1][2] Why: Amide phases offer superior retention for polar amines compared to bare silica and are more stable at higher pH.

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).[1]

-

Mobile Phase B (Organic): Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

-

Needle Wash: 90:10 Acetonitrile:Water.[1][2][3] Critical: Avoid 100% water washes to prevent carryover in HILIC modes.[2]

Sample Preparation

Matrix: Plasma or Aqueous Standard.[1][2]

-

Aliquot: Transfer 50 µL of sample.

-

Precipitation: Add 150 µL of cold Acetonitrile containing the IS (if this is the IS, add unlabeled NMEA here).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Dilution (Critical): Transfer supernatant. If the sample is too aqueous, dilute further with ACN to ensure the injection solvent is at least 80% Organic .[2]

LC Conditions[1][2][3][5][6]

| Time (min) | %A (Aqueous) | %B (Organic) | Curve | Description |

| 0.0 | 5 | 95 | Initial | High organic for retention.[1][2] |

| 1.0 | 5 | 95 | 6 | Isocratic hold to stack peak.[1][2] |

| 4.0 | 40 | 60 | 6 | Elution gradient. |

| 4.1 | 50 | 50 | 1 | Column flush.[1][2] |

| 5.5 | 50 | 50 | 1 | Flush hold.[1][2] |

| 5.6 | 5 | 95 | 1 | Return to initial.[1][2][6] |

| 8.0 | 5 | 95 | 1 | Re-equilibration (Crucial in HILIC). |

MS/MS Parameters (ESI Positive)[1][2]

-

Desolvation Temp: 400°C.

-

MRM Transitions:

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |

| 79.1 | 61.1 | 15 | Loss of Water ( | |

| 79.1 | 44.1 | 22 | Loss of | |

| NMEA ( | 76.1 | 58.1 | 15 | Loss of Water ( |

Protocol B: Derivatization-UV (Alternative)[1]

Use Case: Quality Control (QC) labs lacking MS, focusing on chemical purity rather than isotopic ratio.

Note: This method cannot easily distinguish

Reaction Chemistry

We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][2] It reacts rapidly with secondary amines to form a stable, UV-absorbent (265 nm) and fluorescent carbamate derivative.[1][2]

Workflow

-

Buffer: Prepare 0.2 M Borate buffer (pH 9.5).

-

Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl (5 mM in ACN).

-

Incubation: 1 minute at ambient temperature (fast reaction).

-

Quench: Add 20 µL Adamantanamine (ADAM) to scavenge excess FMOC-Cl.

-

Analysis: Inject onto a standard C18 RPLC column . The hydrophobic FMOC tag now allows the polar amine to be retained and separated using a standard Water/ACN gradient.

Validation & Troubleshooting

Isotopic Purity Assessment

When using 2-((Methyl-d3)amino)ethanol as an Internal Standard, you must verify it does not contain significant amounts of

-

Test: Inject a high concentration of

-NMEA (e.g., 10 µg/mL). -

Monitor: MRM channel for

(76.1 -> 58.1). -

Acceptance: The response in the

channel should be < 0.5% of the response in the

Common HILIC Issues

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting / Fronting | Injection solvent too aqueous.[1][2] | Dilute sample with ACN (at least 75-80% organic final comp).[1][2] |

| Retention Time Drift | Insufficient equilibration.[1][2] | HILIC requires longer equilibration than RPLC.[1][2] Ensure 10-20 column volumes between runs. |

| Low Sensitivity | Ion suppression from buffer.[1][2] | Keep Ammonium Formate < 10 mM.[1][2] Verify pH is acidic (3.0) to protonate the amine.[1][2] |

References

-

Sigma-Aldrich. (2023).[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.[1][2]Link

-

ASTM International. (2019).[1][2] ASTM D7599-16: Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by LC-MS/MS.[1][2]Link[1]

-

PubChem. (2023).[1][2] 2-(Methylamino)ethanol (N-Methylethanolamine) Compound Summary. National Library of Medicine.[1][2] Link[1]

-

Restek Corporation. (2020).[1][2] HILIC Separations of Small Polar Amines.[1][2]Link

-

ResearchGate. (2010).[1][2] Hydrophilic interaction chromatography (HILIC) for the separation of basic drugs.[1][4]Link

Sources

- 1. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Solid Phase Extraction (SPE) of Deuterated Amino Alcohols

Executive Summary

The accurate quantification of amino alcohols (e.g., ethanolamine, sphingosine, pseudoephedrine) in biological matrices is a cornerstone of pharmacokinetic and metabolic profiling. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, it is prone to signal suppression caused by phospholipids and salts.

Deuterated internal standards (IS) are the industry gold standard for correcting these variations. However, they present a unique challenge: differential matrix effects . Due to the deuterium isotope effect, deuterated analogs often elute slightly earlier than their non-deuterated counterparts in Reverse Phase LC (RPLC).[1][2] If the extraction protocol is not rigorous, the IS may not experience the same matrix suppression as the analyte, leading to quantification errors.

This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol designed to lock amino alcohols by charge and hydrophobicity, allowing for aggressive washing that removes >99% of matrix interferences, thereby aligning the matrix environment for both analyte and IS.

Scientific Foundation: The Dual-Retention Mechanism

To extract amino alcohols effectively, one must exploit their dual chemical nature: the basic amine group and the alkyl backbone.

The Chemistry

-

Amino Group (

): At physiological or acidic pH, these molecules exist as cations ( -

Hydroxyl/Alkyl Group: Provides a site for polar interactions and hydrophobic retention.

Why Mixed-Mode MCX?

Standard C18 (Reverse Phase) is insufficient for small amino alcohols because they are too polar to retain well, leading to early elution where ion suppression is highest.

Mixed-Mode MCX sorbents possess two functional groups:

-

Sulfonic Acid (

): A strong cation exchanger that forms a high-affinity ionic bond with the protonated amine. -

Polymeric Backbone: Provides reverse-phase retention for the alkyl chain.

This "Dual-Lock" mechanism allows us to use 100% organic solvents in the wash step to strip away neutral interferences (fats, phospholipids) without eluting the analyte, which remains ionically bound.

Visualization of the Mechanism

Figure 1: The "Dual-Lock" mechanism. The analyte is retained by both ionic and hydrophobic forces, allowing aggressive organic washing of neutral interferences.

The Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Every step includes a specific chemical logic that ensures success.

Reagents Required:

-

Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

-

Wash 1: 2% Formic Acid in Water.

-

Wash 2: 100% Methanol (MeOH).

-

Elution Solvent: 5% Ammonium Hydroxide (

) in 50:50 MeOH:Acetonitrile.

Step-by-Step Methodology

| Step | Action | Critical Scientific Logic (Why?) |

| 1. Pre-treatment | Dilute sample 1:1 with Loading Buffer . | Acidifies the sample ( |

| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | Solvates the polymeric pores and prepares the surface for aqueous interaction. |

| 3. Loading | Load pre-treated sample at 1 mL/min. | The positively charged analyte binds to the negatively charged sulfonate groups ( |

| 4. Wash 1 (Aqueous) | 1 mL Loading Buffer . | Removes salts, proteins, and hydrophilic interferences. Maintains low pH to keep the ionic lock secure. |

| 5. Wash 2 (Organic) | 1 mL 100% Methanol . | The Critical Step. Removes hydrophobic neutrals (fats, phospholipids) that cause ion suppression. The analyte stays bound via the ionic lock.[3] |

| 6. Drying | Apply high vacuum for 2-5 mins. | Removes excess MeOH, which could interfere with the pH shift in the elution step. |

| 7. Elution | 2 x 500 µL Elution Solvent . | The high pH ( |

| 8. Post-Treatment | Evaporate and Reconstitute. | Reconstitute in initial mobile phase to ensure peak shape integrity. |

Workflow Diagram

Figure 2: Operational workflow for Mixed-Mode Cation Exchange SPE.

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

Researchers must be aware that deuterated compounds are slightly less lipophilic than hydrogenated analogs. In high-resolution UPLC, the Deuterated IS may elute 0.1 - 0.5 minutes earlier than the analyte.

-

Risk: If the matrix contains an interference that elutes between the IS and the analyte, the IS will not accurately compensate for suppression.[4]

-

Solution: The SPE "Wash 2" (100% MeOH) is non-negotiable. It removes the matrix components that would otherwise cause this differential suppression.

Handling Deuterium Exchange

Deuterium atoms located on heteroatoms (N-D, O-D) are "labile" and will exchange with hydrogen in the solvent immediately.

-

Rule: Ensure your internal standard has deuterium on the carbon backbone (e.g., D4-Ethanolamine on the ethyl chain), not the amine/hydroxyl groups.

-

Verification: If using a custom synthesized IS, perform a simple infusion test in water vs.

to confirm mass stability.

Troubleshooting Low Recovery

| Symptom | Probable Cause | Corrective Action |

| Breakthrough (Analyte in Load) | Sample pH too high. | Ensure sample pH is < 3.0. The amine must be charged to bind. |

| Loss in Wash 2 | Wash solvent too acidic? | Unlikely in MCX. Check if the compound is actually a weak base (pKa < 6). If so, use weaker organic wash. |

| Low Elution Recovery | Elution pH too low. | The amine must be neutralized. Ensure |

References

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

-

Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notes. Link

-

Wang, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Biochemistry. Link

-

Phenomenex. (2023).[5] Solid Phase Extraction (SPE) Method Development Guide: Mixed Mode Ion Exchange.[6] Phenomenex Technical Guides. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 4. myadlm.org [myadlm.org]

- 5. biotage.com [biotage.com]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: Robust Derivatization of N-methylethanolamine-d3 for Sensitive and Reproducible GC-MS Analysis

Abstract

This application note provides a comprehensive guide to the derivatization of the deuterated internal standard, N-methylethanolamine-d3, for gas chromatography-mass spectrometry (GC-MS) analysis. Due to its polar nature and limited volatility, direct GC-MS analysis of N-methylethanolamine-d3 is challenging. This document details two robust derivatization protocols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trifluoroacetic anhydride (TFAA), transforming the analyte into a more volatile and thermally stable compound suitable for GC-MS. The underlying chemical principles, step-by-step procedures, and expected outcomes are discussed to ensure reliable and reproducible quantification in complex matrices.

Introduction: The Rationale for Derivatization

N-methylethanolamine (NMEA) is a crucial precursor in various chemical syntheses and a metabolite of certain drugs. Its accurate quantification in biological and chemical samples is therefore of significant interest. The use of a stable isotope-labeled internal standard, such as N-methylethanolamine-d3, is the gold standard for quantitative analysis using mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

However, the inherent chemical properties of N-methylethanolamine-d3, specifically the presence of a polar hydroxyl (-OH) and a secondary amine (-NH) group, render it non-volatile and prone to strong interactions with active sites in the GC inlet and column. This leads to poor chromatographic peak shape, low sensitivity, and non-reproducible results.

Derivatization is a chemical modification technique that addresses these challenges by replacing the active hydrogen atoms in the polar functional groups with non-polar moieties. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and enhanced sensitivity. This application note presents two effective derivatization strategies for N-methylethanolamine-d3.

Derivatization Strategies and Mechanisms

The choice of derivatizing agent is critical and depends on the functional groups present in the analyte. For N-methylethanolamine-d3, both the hydroxyl and the amine groups must be derivatized. We will explore two widely used and effective classes of reagents: silylating agents and acylating agents.

Silylation with BSTFA

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with both hydroxyl and amine groups to form TMS-ethers and TMS-amines, respectively. The reaction is typically carried out in the presence of a catalyst, such as trimethylchlorosilane (TMCS), which accelerates the reaction rate.

The resulting di-TMS-N-methylethanolamine-d3 is significantly more volatile and less polar than the parent compound, making it ideal for GC-MS analysis.

Acylation with TFAA

Acylation introduces an acyl group into the molecule. Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily reacts with hydroxyl and amine groups to form trifluoroacetyl esters and amides. These derivatives are not only volatile but also highly electronegative due to the presence of fluorine atoms, which can enhance sensitivity in certain MS detection modes.

Experimental Protocols

Safety Precaution: All work should be performed in a well-ventilated fume hood. Derivatizing agents are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of N-methylethanolamine-d3 in a sample matrix (e.g., plasma, urine, or reaction mixture).

Materials:

-

N-methylethanolamine-d3 standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or oven

-

GC-MS system

Step-by-Step Procedure:

-

Sample Preparation: Evaporate the sample containing N-methylethanolamine-d3 to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will consume the derivatizing reagent.

-

Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample to reconstitute it.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Workflow for Silylation using BSTFA:

Caption: Workflow for BSTFA Derivatization.

Protocol 2: Acylation using TFAA

This protocol provides an alternative derivatization method using TFAA.

Materials:

-

N-methylethanolamine-d3 standard or sample extract

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Ethyl Acetate or Dichloromethane

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or oven

-

GC-MS system

Step-by-Step Procedure:

-

Sample Preparation: Evaporate the sample containing N-methylethanolamine-d3 to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried sample.

-

Derivatization: Add 50 µL of TFAA to the vial.

-

Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

-

Evaporation: After cooling, evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

-

Analysis: The sample is now ready for injection.

Workflow for Acylation using TFAA:

Caption: Workflow for TFAA Derivatization.

GC-MS Parameters and Expected Results

The following table provides typical GC-MS parameters for the analysis of derivatized N-methylethanolamine-d3. These may need to be optimized for your specific instrument and application.

| Parameter | Recommended Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

Expected Mass Spectra:

The mass spectra of the derivatized compounds will show characteristic fragment ions that can be used for identification and quantification.

-

di-TMS-N-methylethanolamine-d3: The mass spectrum will likely be dominated by the loss of a methyl group from one of the TMS moieties, resulting in a strong ion at m/z [M-15]+. Other characteristic fragments will also be present.

-

di-TFA-N-methylethanolamine-d3: The fragmentation pattern will be influenced by the trifluoroacetyl groups.

For quantitative analysis in SIM mode, it is recommended to monitor at least two characteristic ions for the analyte and the internal standard to ensure specificity.

Troubleshooting and Best Practices

-

Incomplete Derivatization: This can be caused by the presence of moisture in the sample or reagents, or by insufficient reaction time or temperature. Ensure all solvents are anhydrous and that the reaction goes to completion.

-

Poor Peak Shape: Tailing peaks may indicate active sites in the GC system. Ensure proper liner deactivation and column conditioning. It can also be a sign of incomplete derivatization.

-

Reagent Artifacts: Excess derivatizing reagent can sometimes interfere with the analysis. If this is an issue, a post-derivatization clean-up step may be necessary, or the amount of reagent can be optimized.

-

Derivative Instability: Some derivatives can be sensitive to moisture. It is advisable to analyze the samples as soon as possible after derivatization.

Conclusion

The derivatization of N-methylethanolamine-d3 is an essential step for reliable GC-MS analysis. Both silylation with BSTFA and acylation with TFAA are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitivity. The choice between the two methods may depend on the specific requirements of the assay and the sample matrix. By following the detailed protocols and best practices outlined in this application note, researchers can achieve accurate and reproducible quantification of N-methylethanolamine-d3 in their samples.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-((Methyl-d3)amino)ethanol

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-((Methyl-d3)amino)ethanol in a biological matrix. This protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of this stable isotope-labeled compound, which is often used as an internal standard or tracer in pharmacokinetic and metabolic studies. The methodology presented herein provides a comprehensive guide, from sample preparation to data acquisition, and is grounded in the principles of analytical chemistry to ensure data integrity and reproducibility.

Introduction: The Rationale for a Dedicated Quantification Method

2-((Methyl-d3)amino)ethanol, a deuterated analog of 2-(methylamino)ethanol, serves as a critical tool in modern bioanalysis. Its use as an internal standard is paramount for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy of quantification for the non-labeled analyte. Furthermore, its application as a tracer allows for the elucidation of metabolic pathways and the study of in vivo kinetics. Given its importance, a reliable and robust analytical method for its quantification is essential.

This application note addresses the need for a well-characterized LC-MS/MS method by providing a detailed protocol that emphasizes not only the "how" but also the "why" behind the experimental choices. We will delve into the rationale for the selection of specific multiple reaction monitoring (MRM) transitions, chromatographic conditions, and sample preparation techniques, thereby empowering the user to not only replicate the method but also to adapt it to their specific needs.

The Analytical Strategy: A Workflow for Success

The overall analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is optimized to ensure maximum recovery, resolution, and sensitivity.

Figure 2: Proposed fragmentation pathway for 2-((Methyl-d3)amino)ethanol.

Internal Standard Selection

The ideal internal standard is a stable isotope-labeled version of the analyte that is not the d3-labeled compound itself (e.g., ¹³C or ¹⁵N labeled). However, in the absence of a commercially available alternative, a structurally similar deuterated compound can be employed. Diethanolamine-d8 is a suitable choice due to its similar chemical properties and distinct mass.

MRM Transitions Summary

The selected MRM transitions for the analyte and internal standard are summarized in the table below. It is crucial to experimentally optimize the collision energies and other MS parameters to achieve the best sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| 2-((Methyl-d3)amino)ethanol | 79.1 | 48.1 | Quantifier |

| 79.1 | 61.1 | Qualifier | |

| Diethanolamine-d8 (Internal Standard) | 114.2 | 70.1 | Quantifier |

| | 114.2 | 52.1 | Qualifier |

Table 1: MRM transitions for 2-((Methyl-d3)amino)ethanol and the internal standard.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the quantification of 2-((Methyl-d3)amino)ethanol.

Materials and Reagents

-

2-((Methyl-d3)amino)ethanol certified reference standard

-

Diethanolamine-d8 certified reference standard

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Ammonium formate

-

Formic acid

-

Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

-

Thaw Samples: Thaw biological samples on ice.

-

Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (Diethanolamine-d8, 1 µg/mL in 50:50 acetonitrile:water) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid).

-

Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.